4-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide
Description
4-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
4-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-6-5-8-21(14-17)27(25(29)18-10-12-22(30-2)13-11-18)16-20-15-19-7-3-4-9-23(19)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUSNOAYRFVFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397099 | |
| Record name | AC1MYQDL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5682-73-5 | |
| Record name | AC1MYQDL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the benzamide moiety: The benzamide group can be introduced via an amide coupling reaction using reagents such as carbodiimides (e.g., EDC, DCC) or other coupling agents.
Methoxylation and methylation: The methoxy and methyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the quinoline moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects through binding to these targets, modulating their activity, and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide: Lacks the methoxy group.
4-methoxy-N-phenyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide: Lacks the methyl group on the phenyl ring.
4-methoxy-N-(3-methylphenyl)-N-benzylbenzamide: Lacks the quinoline moiety.
Uniqueness
The presence of both the methoxy and methyl groups, along with the quinoline moiety, may confer unique chemical and biological properties to 4-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
